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molecular formula C4H10ClNO2S B153576 Thiomorpholine 1,1-dioxide hydrochloride CAS No. 59801-62-6

Thiomorpholine 1,1-dioxide hydrochloride

Cat. No. B153576
M. Wt: 171.65 g/mol
InChI Key: UOMTVKMKHZMFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193189B2

Procedure details

2.18 ml (15.5 mmol) of triethylamine are added to a colorless suspension of 1.28 g (5 mmol) of 4-bromobenzyl bromide and 944 mg (5.5 mmol) thiomorpholine-1,1-dioxide hydrochloride in 15 ml DMF. After 3 h at RT, the reaction mixture is partitioned between CH2Cl2 and H2O. The aqueous phase is re-extracted four times with CH2Cl2. The combined organic extracts are washed with water, saturated brine, dried over Na2SO4, filtered and the filtrate is concentrated in vacuo to afford, after drying in HV, the title compound which is used in the next step without further purification.
Quantity
2.18 mL
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
944 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[Br:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Br)=[CH:11][CH:10]=1.Cl.[NH:18]1[CH2:23][CH2:22][S:21](=[O:25])(=[O:24])[CH2:20][CH2:19]1>CN(C=O)C>[Br:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][N:18]2[CH2:23][CH2:22][S:21](=[O:25])(=[O:24])[CH2:20][CH2:19]2)=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.18 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.28 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
944 mg
Type
reactant
Smiles
Cl.N1CCS(CC1)(=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture is partitioned between CH2Cl2 and H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is re-extracted four times with CH2Cl2
WASH
Type
WASH
Details
The combined organic extracts are washed with water, saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
after drying in HV
CUSTOM
Type
CUSTOM
Details
the title compound which is used in the next step without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1=CC=C(CN2CCS(CC2)(=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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